molecular formula C17H12N2O B14157602 (3Z)-3-(1H-indol-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one CAS No. 22813-81-6

(3Z)-3-(1H-indol-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14157602
CAS No.: 22813-81-6
M. Wt: 260.29 g/mol
InChI Key: XCGXAWJRNVHWAI-ZROIWOOFSA-N
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Description

3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a unique structure with an indole moiety linked to an indoline-2-one via a methylene bridge, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one typically involves the condensation of indole-3-carbaldehyde with indoline-2-one. This reaction is often catalyzed by acids or bases under reflux conditions. For instance, the use of glacial acetic acid and concentrated hydrochloric acid can facilitate the Fischer indole cyclization, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indoline-2-one, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

  • Indole-3-carbaldehyde
  • Indoline-2-one
  • 3-(2-Bromoethyl)indole

Comparison: 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one is unique due to its methylene bridge linking the indole and indoline-2-one moieties. This structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, while indole-3-carbaldehyde is primarily used as a precursor in synthesis, 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one exhibits more complex biological activities .

Properties

CAS No.

22813-81-6

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

(3Z)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9-

InChI Key

XCGXAWJRNVHWAI-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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